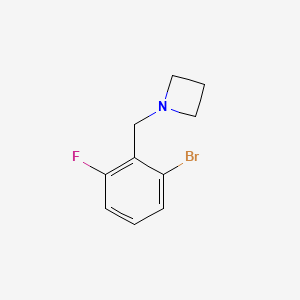

1-(2-Bromo-6-fluorobenzyl)azetidine

Description

Contextualization of Azetidine (B1206935) Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry Research

Azetidines are four-membered saturated heterocycles containing a nitrogen atom. This structural motif has garnered considerable attention in modern organic synthesis and medicinal chemistry for several key reasons. The inherent ring strain of the azetidine ring, which is less than that of the highly reactive three-membered aziridines but greater than the stable five-membered pyrrolidines, imparts unique chemical reactivity that can be harnessed for complex molecular construction.

In medicinal chemistry, the azetidine scaffold is recognized as a "privileged" structure. Its rigid, three-dimensional nature is highly desirable in drug design, as it can help to lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target. Furthermore, incorporating an azetidine ring can improve a drug candidate's physicochemical properties, such as metabolic stability and aqueous solubility. Despite historical challenges in their synthesis, recent advancements have made these valuable building blocks more accessible for research and development.

Significance of Halogenated Benzyl (B1604629) Moieties in Advanced Molecular Design

The benzyl group, a phenyl ring attached to a CH₂ group, is a common substituent in organic chemistry. The addition of halogen atoms (fluorine, chlorine, bromine, iodine) to this moiety can dramatically alter a molecule's properties, a strategy frequently employed in advanced molecular design and drug discovery.

Bromine, a larger and more polarizable halogen, is notable for its ability to participate in "halogen bonding." This is a non-covalent interaction where the bromine atom acts as an electron-density acceptor, forming a stabilizing bond with an electron-rich atom like oxygen or nitrogen in a biological target, such as a protein. This interaction can significantly enhance binding affinity and selectivity. The specific placement of halogens on the benzyl ring, as in the 2-bromo-6-fluoro arrangement, can enforce specific rotational conformations, further influencing how the molecule interacts with its environment.

Rationale for Dedicated Academic Investigation of 1-(2-Bromo-6-fluorobenzyl)azetidine

The dedicated academic investigation of this compound stems from the strategic combination of its two key structural components. The research aims to create a novel chemical entity that merges the advantageous properties of the azetidine scaffold with the modulating effects of the di-halogenated benzyl group.

The rationale for studying this specific compound includes:

Exploration of New Chemical Space: Synthesizing and characterizing novel compounds like this expands the library of available building blocks for drug discovery and materials science.

Synergistic Properties: The goal is to determine if the combination of the rigid azetidine ring and the conformationally influenced, electronically modified benzyl group leads to synergistic or unique chemical and biological properties.

Structure-Activity Relationship (SAR) Studies: This molecule serves as a valuable tool for SAR studies. By comparing its activity to similar molecules with different halogen substitutions or alternative ring systems, researchers can gain a deeper understanding of how specific structural features contribute to a desired effect. The presence of both fluorine and bromine allows for the simultaneous study of their distinct contributions to molecular interactions.

Overview of Research Objectives and Methodological Approaches for the Chemical Compound

The investigation of this compound typically follows a structured set of research objectives, utilizing established and advanced methodological approaches.

Research Objectives:

Development of Efficient Synthesis: A primary objective is to establish a reliable and high-yielding synthetic route to the compound. nih.govacs.org

Full Characterization: The precise chemical structure, conformation, and physicochemical properties must be confirmed through comprehensive analysis.

Evaluation as a Synthetic Building Block: Researchers aim to explore the compound's utility as a starting material for creating more complex molecules, for example, through reactions involving the azetidine ring or the halogenated aromatic ring. nih.gov

Biological Screening: A key goal is to assess the compound's biological activity across a range of assays to identify any potential therapeutic applications, such as antimicrobial, anticancer, or central nervous system activity. nih.gov

Methodological Approaches:

Chemical Synthesis: The synthesis would likely involve the nucleophilic substitution reaction between azetidine and a 2-bromo-6-fluorobenzyl halide (e.g., 2-bromo-6-fluorobenzyl bromide) or the reductive amination of azetidine with 2-bromo-6-fluorobenzaldehyde (B104081). sigmaaldrich.com General methods for creating N-substituted azetidines are well-documented. organic-chemistry.orggoogle.com

Spectroscopic and Analytical Characterization: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the identity and purity of the synthesized compound.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's stable conformations, electronic properties, and potential to engage in interactions like halogen bonding.

Biological Assays: The compound would be tested in various in vitro and potentially in vivo models to determine its biological activity profile.

Data Tables

Table 1: Physicochemical Properties of this compound

Note: As this is a novel compound primarily for research, extensive experimental data is not widely published. The following are predicted or basic calculated properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrFN |

| Molecular Weight | 244.10 g/mol |

| Appearance | Not widely reported |

| CAS Number | Not assigned or publicly available |

| XLogP3 | 2.5 (Predicted) |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

1-[(2-bromo-6-fluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11BrFN/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |

InChI Key |

NTSMDJXCLJIZBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C=CC=C2Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Bromo 6 Fluorobenzyl Azetidine

Strategic Design of Precursor Synthesis and Optimization

The successful synthesis of the final compound is contingent upon the high-yielding and pure preparation of its constituent precursors. This involves dedicated synthetic routes for both the aromatic and heterocyclic portions of the molecule.

The preparation of 2-bromo-6-fluorobenzyl precursors, such as the corresponding halides or alcohols, is a critical initial step. A common strategy involves the functionalization of commercially available starting materials like 2-bromo-6-fluorotoluene (B73676).

One patented method describes the synthesis of 2-bromo-6-fluorobenzyl bromide from 2-bromo-6-fluorotoluene. google.com This process involves a radical bromination reaction. In this procedure, 2-bromo-6-fluorotoluene is treated with hydrobromic acid and hydrogen peroxide under light conditions. google.com The reaction proceeds via the formation of bromine in situ, which then, under light initiation, generates bromine radicals. These radicals abstract a hydrogen atom from the methyl group of the toluene (B28343) derivative, leading to a benzyl (B1604629) radical. This radical then reacts with bromine to form the desired 2-bromo-6-fluorobenzyl bromide. google.com This method is noted for its operational simplicity and cost-effectiveness. google.com

Alternatively, other substituted benzyl halides can be synthesized through various means. For instance, 2-bromobenzyl bromide can be prepared from 2-bromotoluene (B146081) using bromine and iron in acetic acid with irradiation. chemicalbook.com The synthesis of 2-fluorobenzyl bromide from the corresponding alcohol is also a common transformation. sigmaaldrich.com While not directly for the target precursor, methods for synthesizing related compounds like 2-bromo-6-fluorobenzaldehyde (B104081) often proceed through a 2-bromo-6-fluorobenzyl bromide intermediate. google.comgoogle.com The aldehyde itself can also be synthesized from m-fluorobromobenzene through a process involving lithium diisopropylamide or other strong bases at low temperatures, though this method is considered complex and requires stringent reaction conditions. google.com

The following table summarizes a synthetic route for a key precursor:

| Starting Material | Reagents and Conditions | Product | Yield | Purity |

| 2-Bromo-6-fluorotoluene | 40% HBr, 30% H₂O₂, light, 15h | 2-Bromo-6-fluorobenzyl bromide | 82.6% | 95.5% |

The azetidine (B1206935) ring, a strained four-membered heterocycle, is a prevalent motif in biologically active compounds. nih.gov Its synthesis and subsequent functionalization are key to building the final product. The inherent ring strain of azetidines drives their reactivity, making them valuable but sometimes challenging synthetic targets. rsc.orgrsc.org

Numerous strategies exist for the synthesis of the azetidine core. nih.govresearchgate.net These methods include intramolecular SN2 reactions, where a nitrogen atom attacks a carbon bearing a leaving group like a halogen or mesylate, to form the four-membered ring. nih.govfrontiersin.org The synthesis of azetidine-containing scaffolds can be achieved from N-allyl amino diols through a multi-step sequence that includes N-alkylation, protection, and cyclization. nih.gov

Functionalization of the pre-formed azetidine ring is a versatile approach. For instance, N-alkylation of the azetidine nitrogen is a common method to introduce substituents. nih.gov Phase-transfer catalysis (PTC) can be employed for the N-alkylation of azetidine, even without activating groups on the ring, using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). phasetransfercatalysis.com This method facilitates the reaction between azetidine and an alkylating agent. phasetransfercatalysis.com Additionally, late-stage functionalization of azetidine-containing molecules, such as in macrocyclic peptides, can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen. nih.govresearchgate.net

The table below outlines a general approach to azetidine synthesis:

| Precursor Type | General Method | Key Features |

| γ-Haloamines | Intramolecular SN2 Cyclization | A common and direct method for ring formation. nih.govfrontiersin.org |

| Amino Alcohols | Conversion to γ-haloamines followed by cyclization | A two-step process to access the necessary precursor for cyclization. |

| N-Allyl Amino Diols | Multi-step synthesis involving protection and cyclization | Allows for the construction of more complex azetidine scaffolds. nih.gov |

Targeted Azetidine Ring Formation Strategies for 1-(2-Bromo-6-fluorobenzyl)azetidine

The final construction of this compound can be achieved through several strategic approaches that either form the azetidine ring with the benzyl group already attached or attach the benzyl group to a pre-formed azetidine ring.

A straightforward and widely used method for the synthesis of N-substituted azetidines is the N-alkylation of the parent azetidine or its derivatives. nih.gov This approach involves the reaction of the azetidine nitrogen with an appropriate electrophile, in this case, a 2-bromo-6-fluorobenzyl halide.

The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. Phase-transfer catalysis (PTC) has been shown to be effective for the N-alkylation of nitrogen heterocycles, including azetidine. phasetransfercatalysis.com The use of a catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the azetidine and the benzyl halide, even though azetidine lacks activating groups that would increase the acidity of the N-H bond. phasetransfercatalysis.com Another approach involves the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes, which can be promoted by bases such as LDA, LiTMP, LiHMDS, or KHMDS. rsc.org

A general representation of this approach is the reaction of azetidine with 2-bromo-6-fluorobenzyl bromide in the presence of a suitable base and solvent.

| Reactants | Conditions | Product |

| Azetidine, 2-Bromo-6-fluorobenzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | This compound |

Intramolecular cyclization is a powerful strategy for the formation of the azetidine ring. researchgate.net This typically involves a precursor that contains both the nitrogen atom and a carbon atom with a suitable leaving group, positioned to allow for a 4-exo-tet cyclization.

A predominant approach to substituted azetidines is the base-mediated intramolecular cyclization of a suitable precursor. acs.org For example, the synthesis of azetidines can be achieved through the intramolecular cyclization of homoallylamines. researchgate.net Another effective method is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which proceeds in high yields. nih.govfrontiersin.org This reaction offers an alternative to the classical intramolecular SN2 reaction of γ-haloamines. nih.govfrontiersin.org The intramolecular aminolysis of 3,4-epoxy amines provides a route to azetidines with an adjacent carbonyl group, which can serve as a handle for further functionalization. nih.govfrontiersin.org The cyclization of β-chloro amines, generated from the corresponding aldehydes, can also lead to the formation of the azetidine ring. nih.gov

The following table illustrates the general principle of intramolecular cyclization for azetidine synthesis:

| Precursor Type | Cyclization Method | Catalyst/Reagent |

| γ-Haloamine | Intramolecular Nucleophilic Substitution | Base (e.g., K₂CO₃, LiHMDS) |

| cis-3,4-Epoxy Amine | Intramolecular Aminolysis | La(OTf)₃ nih.govfrontiersin.org |

| Homoallylamine | Oxidative Sulfonamidation | NBS, Cs₂CO₃ researchgate.net |

Photochemical and radical-mediated reactions offer modern and efficient pathways to the azetidine core, often under mild conditions.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. rsc.orgrsc.org Recent advances have enabled these reactions using visible light, making them more accessible and scalable. springernature.comnih.govbohrium.com For instance, intermolecular [2+2] photocycloaddition reactions between oximes and alkenes, facilitated by visible-light triplet energy transfer, have been developed. springernature.com Similarly, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes provide a stereoselective route to azetidines. nih.gov The Norrish-Yang cyclization, which involves a 1,5-hydrogen abstraction followed by ring closure, is another photochemical method for forging the azetidine scaffold. beilstein-journals.org

Radical-mediated cyclizations also provide a powerful tool for azetidine synthesis. A notable example is the anti-Baldwin 4-exo-dig radical cyclization of ynamides, catalyzed by a copper complex under visible light irradiation, which produces azetidines with high regioselectivity. researchgate.netnih.gov This method overcomes the typically favored 5-endo-dig pathway. researchgate.net Furthermore, a gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has been reported for the stereoselective synthesis of alkylidene azetidines. acs.orgacs.org Radical strain-release photocatalysis, using azabicyclo[1.1.0]butanes (ABBs), has also emerged as a mild, visible-light-driven method to access densely functionalized azetidines. chemrxiv.org

This table summarizes some of these advanced cycloaddition methods:

| Reaction Type | Precursors | Catalyst/Conditions | Key Features |

| [2+2] Photocycloaddition (Aza Paternò-Büchi) | Imine, Alkene | Visible light, Photocatalyst | Direct and efficient synthesis of functionalized azetidines. rsc.orgrsc.orgspringernature.comresearchgate.net |

| 4-exo-dig Radical Cyclization | Ynamide | Copper complex, Visible light | High regioselectivity for the formation of the four-membered ring. researchgate.netnih.gov |

| Radical Strain-Release | Azabicyclo[1.1.0]butane, Sulfonylimine | Organic photosensitizer, Visible light | Mild conditions for accessing densely functionalized azetidines. chemrxiv.org |

| 4-exo-dig Carbocyclization | N-Tosyl homopropargyl amine | Gold catalyst | Stereoselective synthesis of alkylidene azetidines. acs.orgacs.org |

Ring Expansion and Rearrangement Strategies from Precursor Heterocycles

The construction of the azetidine ring through the expansion or rearrangement of other heterocyclic systems offers a powerful alternative to traditional cyclization methods. These strategies often provide access to unique substitution patterns and can proceed with high stereoselectivity.

One prominent strategy involves the ring expansion of aziridine (B145994) precursors . For the synthesis of this compound, this would typically involve an appropriately substituted N-(2-bromo-6-fluorobenzyl)aziridine. The expansion can be achieved by introducing a one-carbon unit. For instance, treatment of an aziridine with a diazo compound in the presence of a suitable catalyst can lead to the formation of an azetidinium ylide, which then rearranges to the corresponding azetidine. While this approach is well-documented for various N-substituted aziridines, its direct application to the 2-bromo-6-fluorobenzyl system would require careful optimization to manage the reactivity of the substituted benzyl group.

Another relevant approach is the rearrangement of bicyclic systems . Highly strained intermediates, such as 1-azabicyclo[1.1.0]butanes, can undergo strain-release-driven reactions to form functionalized azetidines. nih.govnih.gov This method allows for the modular and multicomponent synthesis of substituted azetidines, offering a high degree of flexibility. nih.govnih.gov The synthesis of this compound via this route would likely involve the N-alkylation of a pre-formed azabicyclo[1.1.0]butane with 2-bromo-6-fluorobenzyl bromide.

Furthermore, ring expansion of pyrrolidines and other heterocycles can also be envisioned. researchgate.net These transformations often proceed through bicyclic azetidinium intermediates that are subsequently opened by nucleophiles to yield the desired azepane, but under specific conditions, can be directed towards azetidine products. researchgate.net Theoretical studies and experimental evidence suggest that the reaction pathway, whether it proceeds through a single transition state or involves a stable intermediate, is highly dependent on the solvent and the structure of the starting material. researchgate.net

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of the synthesis of this compound are critically dependent on the careful control of reaction parameters.

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent can significantly influence the outcome of the N-alkylation of azetidine with 2-bromo-6-fluorobenzyl bromide. In phase-transfer catalysis (PTC) conditions, which are often employed for N-alkylations, the solvent system is crucial. phasetransfercatalysis.com For instance, a change from a polar aprotic solvent like DMF to a less polar one like diethyl ether can suppress decomposition pathways and improve yields for related azetidine syntheses. acs.org

Table 1: Illustrative Solvent Effects on the N-Alkylation of Azetidine

| Solvent | Base | Yield (%) | Notes |

| Acetonitrile | K₂CO₃ | Moderate | Common solvent for N-alkylation. |

| Dichloromethane (B109758) | Et₃N | Variable | Can lead to side products depending on the substrate. |

| N,N-Dimethylformamide (DMF) | KOtBu | High | Good yields but potential for product volatility issues. acs.org |

| Tetrahydrofuran (THF) | LHMDS | High | Often provides good selectivity and yield. acs.org |

| Diethyl Ether | - | - | Used to suppress decomposition in certain deprotection steps. acs.org |

This table is illustrative and based on general findings for azetidine alkylation; specific results for this compound would require experimental verification.

Temperature, Pressure, and Catalyst Screening for Enhanced Yield and Purity

Temperature is a critical parameter that must be carefully controlled. In many N-alkylation reactions, elevated temperatures can increase the reaction rate but may also lead to the formation of impurities. researchgate.netresearchgate.net For the synthesis of this compound, a systematic screening of temperatures would be necessary to find the optimal balance between reaction time and product purity.

Catalyst screening is equally important, especially in reactions involving C-H activation or cross-coupling to form the azetidine ring or modify it. For instance, gold-catalyzed cyclizations have been used to create azetidin-3-ones from N-propargylsulfonamides, where the choice of the gold catalyst and any acid additives significantly impacts the reaction's efficiency. nih.gov Similarly, palladium catalysts are often employed in C-H arylation to produce substituted azetidines. acs.org In the context of N-alkylation via phase-transfer catalysis, the choice of the catalyst, such as tetrabutylammonium bromide (TBAB), can influence the reaction mechanism and efficiency. phasetransfercatalysis.com

Table 2: Example of Catalyst and Temperature Optimization

| Catalyst (mol%) | Ligand | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ (10) | (BnO)₂PO₂H | 110 | 72 |

| AuCl(IPr) (2.5) | - | 80 | 85 |

| Rh₂(OAc)₄ (1) | - | 40 | High |

| TBAB (20) | - | Room Temp | Good |

This table presents data from various azetidine syntheses to illustrate the impact of different catalytic systems and is not specific to the direct synthesis of this compound.

Chemo-, Regio-, and Stereoselectivity Control in Synthetic Pathways

Controlling selectivity is paramount in the synthesis of complex molecules like this compound.

Chemoselectivity : Involves directing the reaction to a specific functional group when multiple reactive sites are present. For example, during the N-alkylation of azetidine with 2-bromo-6-fluorobenzyl bromide, the reaction should selectively occur at the nitrogen atom of the azetidine ring and the benzylic bromide, without affecting the aromatic bromine and fluorine atoms.

Regioselectivity : This is crucial in ring-opening and expansion reactions. The nucleophilic attack on a bicyclic azetidinium intermediate must occur at the correct carbon atom to yield the desired azetidine ring rather than other products. researchgate.net

Stereoselectivity : The synthesis of chiral azetidines often requires stereoselective methods. researchgate.netacs.org The use of chiral auxiliaries, such as tert-butanesulfinamides, has proven effective in producing enantioenriched C2-substituted azetidines. acs.orgnih.gov This approach allows for the synthesis of either enantiomer by selecting the appropriate stereoisomer of the sulfinamide. nih.gov

Scalable Synthesis and Process Intensification Studies

Transitioning a synthetic route from the laboratory to an industrial scale introduces challenges related to cost, safety, and efficiency.

Development of Efficient Purification Techniques for this compound

The purification of the final product is a critical step in ensuring its quality. For many azetidine derivatives, flash chromatography on silica (B1680970) gel is a common laboratory-scale purification method. nih.gov This technique is effective for separating diastereomers and removing impurities. acs.org

On a larger, industrial scale, chromatography can be expensive and generate significant waste. Therefore, developing alternative purification methods is essential. Crystallization is a highly desirable technique for large-scale purification as it can provide a high-purity product in a cost-effective manner. The hydrochloride salt of azetidines can often be precipitated as a solid, allowing for easy isolation by filtration. acs.orgnih.gov

Considerations for Industrial Scale-Up and Sustainable Manufacturing

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process scalability, safety, economic viability, and environmental impact. A sustainable manufacturing approach, guided by the principles of green chemistry, is crucial for minimizing the ecological footprint and ensuring long-term operational feasibility. Key considerations include the selection of raw materials, optimization of reaction conditions, and implementation of efficient purification and waste management strategies.

Process Optimization for Large-Scale Production

Scaling up the synthesis of this compound from the gram to the kilogram or ton scale presents a unique set of challenges. Reactions that are manageable in a laboratory setting can become problematic on an industrial scale due to issues with heat transfer, mass transport, and reaction kinetics. Therefore, a detailed process optimization is paramount.

One of the primary synthetic routes to this compound involves the nucleophilic substitution of a suitable azetidine precursor with 2-bromo-6-fluorobenzyl halide. Key parameters that require careful optimization for industrial scale-up are outlined in the table below.

Table 1: Key Process Parameters for Industrial Synthesis of this compound

| Parameter | Laboratory-Scale Approach | Industrial Scale-Up Considerations |

| Solvent | Often high-purity, anhydrous solvents like THF or DMF are used for optimal reactivity. | Selection of a solvent that is less hazardous, recyclable, and cost-effective. Evaluation of solvent mixtures to balance solubility, reactivity, and ease of removal. |

| Base | Strong bases such as sodium hydride or lithium diisopropylamide may be employed to deprotonate the azetidine nitrogen. | Use of weaker, less hazardous, and more economical inorganic bases like potassium carbonate or triethylamine. Phase-transfer catalysis could be explored to facilitate the reaction with milder bases. |

| Temperature | Reactions may be conducted at low temperatures (-78 °C) to control exotherms and improve selectivity. | Development of a process with a manageable temperature profile to avoid the need for specialized and energy-intensive cooling equipment. Implementation of robust temperature monitoring and control systems is critical. |

| Reaction Time | Reactions are often run to completion, which can be time-consuming. | Optimization of reaction kinetics to reduce cycle times without compromising yield or purity. The use of in-process controls (e.g., HPLC) to monitor reaction progress is essential. |

| Purification | Chromatography is a common purification method in the lab. | Development of a scalable purification method such as crystallization or distillation to avoid the use of large quantities of silica gel and solvents associated with chromatography. |

Sustainable Manufacturing and Green Chemistry Principles

The integration of green chemistry principles is fundamental to the sustainable manufacturing of this compound. The goal is to design a process that is not only efficient and economical but also minimizes the generation of waste and the use of hazardous substances.

The following table details the application of green chemistry principles to the synthesis of this compound.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthetic route to minimize the formation of byproducts. For example, optimizing the stoichiometry to reduce excess reagents that would later become waste. |

| Atom Economy | Choosing a synthetic pathway that maximizes the incorporation of all materials used in the process into the final product. This would involve favoring addition reactions over substitution reactions where possible. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic and hazardous reagents and solvents. For instance, replacing highly reactive and toxic alkylating agents with safer alternatives, and substituting hazardous solvents like dichloromethane with greener options such as 2-methyltetrahydrofuran. |

| Designing Safer Chemicals | While the target molecule is fixed, the design of the manufacturing process can minimize exposure to hazardous intermediates and reagents. |

| Safer Solvents and Auxiliaries | The use of water as a solvent, where feasible, or the selection of biodegradable and less toxic organic solvents. Minimizing the total volume of solvent used through process intensification. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. Optimizing heat transfer in large reactors to minimize heating and cooling times. |

| Use of Renewable Feedstocks | Exploring the potential for sourcing starting materials, such as the azetidine core, from renewable bio-based sources. |

| Reduce Derivatives | Avoiding the use of protecting groups during the synthesis to reduce the number of reaction steps and the amount of waste generated. |

| Catalysis | Employing catalytic reagents in place of stoichiometric reagents to increase reaction efficiency and reduce waste. For example, using a catalytic amount of a phase-transfer catalyst instead of a stoichiometric amount of a strong base. |

| Design for Degradation | Considering the environmental fate of the product and any byproducts, although this is more relevant to the product's lifecycle than its synthesis. |

| Real-time analysis for Pollution Prevention | Implementing in-process analytical techniques to monitor the reaction in real-time, allowing for better control and minimizing the risk of runaway reactions or the formation of unwanted byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires. This includes avoiding highly energetic intermediates and operating at moderate temperatures and pressures. |

By systematically addressing these considerations for industrial scale-up and embracing the principles of sustainable manufacturing, the production of this compound can be achieved in a manner that is both economically viable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 1 2 Bromo 6 Fluorobenzyl Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For 1-(2-Bromo-6-fluorobenzyl)azetidine, a suite of one-dimensional and multi-dimensional NMR experiments would be employed to gain a complete picture of its structure and dynamics.

A combination of 2D NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for deducing the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin couplings, allowing for the identification of adjacent protons. For instance, the triplet and quintet patterns of the azetidine (B1206935) ring protons would show clear cross-peaks, confirming their connectivity. Similarly, correlations between the aromatic protons would help in assigning their positions on the benzene (B151609) ring relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal to its corresponding carbon atom, such as the methylene (B1212753) protons of the azetidine ring to their respective carbons and the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This is crucial for piecing together the entire molecular framework. Key expected correlations would include those between the benzylic protons and the quaternary carbons of the aromatic ring (C-Br and C-F), as well as the carbons of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, providing insights into the molecule's conformation. For this compound, NOESY would be critical in establishing the relative orientation of the 2-bromo-6-fluorobenzyl group with respect to the azetidine ring. Cross-peaks between the benzylic protons and the protons on the azetidine ring would indicate their through-space proximity and help define the preferred conformation around the C-N bond.

A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual values would be determined experimentally.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| Azetidine CH₂ (α to N) | 3.2 - 3.5 (t) | 55 - 60 | Benzylic CH₂, Azetidine CH₂ (β) | Benzylic CH₂, Azetidine CH₂ (β) |

| Azetidine CH₂ (β to N) | 2.1 - 2.4 (quint) | 18 - 23 | Azetidine CH₂ (α) | Azetidine CH₂ (α) |

| Benzylic CH₂ | 3.6 - 3.9 (s) | 58 - 63 | Aromatic C1, C2, C6, Azetidine CH₂ (α) | Aromatic H3, Azetidine CH₂ (α) |

| Aromatic CH (H3) | 7.2 - 7.4 (m) | 128 - 132 | C1, C2, C4, C5 | Aromatic H4, Benzylic CH₂ |

| Aromatic CH (H4) | 6.9 - 7.1 (t) | 124 - 128 | C2, C3, C5, C6 | Aromatic H3, H5 |

| Aromatic CH (H5) | 7.0 - 7.2 (m) | 115 - 120 (d, JCF) | C1, C3, C4, C6 | Aromatic H4 |

| Aromatic C-Br (C2) | - | 120 - 125 | Benzylic CH₂, Aromatic H3, H4 | - |

| Aromatic C-F (C6) | - | 158 - 163 (d, JCF) | Benzylic CH₂, Aromatic H5 | - |

| Aromatic C1 | - | 135 - 140 | Benzylic CH₂, Aromatic H3, H5 | - |

Note: This is a hypothetical representation. Actual chemical shifts and correlations would need to be determined experimentally. 't' denotes a triplet, 'quint' a quintet, 's' a singlet, 'm' a multiplet, and 'd' a doublet.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool. The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine. Furthermore, coupling between the fluorine and adjacent protons (³JFH) and carbons (JFC) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing further confirmation of the substitution pattern on the aromatic ring.

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer valuable insights into its structure in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. By analyzing the ¹³C and ¹⁵N chemical shifts and anisotropic interactions in the solid state, one could identify and characterize different polymorphic forms of this compound, if they exist.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₁BrFN). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, resulting in two major peaks separated by two mass units for the molecular ion and any bromine-containing fragments.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. By analyzing the masses of the resulting fragment ions, the fragmentation pathways can be elucidated, which in turn provides valuable structural information.

For this compound, a primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable 2-bromo-6-fluorobenzyl cation and an azetidine radical cation, or vice versa. Further fragmentation of the benzyl (B1604629) cation could involve the loss of a bromine or fluorine atom. The fragmentation of the azetidine ring is also a possibility.

A hypothetical fragmentation table is provided below:

| m/z Value (Hypothetical) | Fragment Ion | Proposed Structure |

| 243/245 | [M]⁺ | [C₁₀H₁₁⁷⁹/⁸¹BrFN]⁺ |

| 187/189 | [M - C₄H₈N]⁺ | [C₇H₅⁷⁹/⁸¹BrF]⁺ (2-Bromo-6-fluorobenzyl cation) |

| 57 | [C₄H₈N]⁺ | [Azetidine ring fragment]⁺ |

| 108 | [C₇H₅F]⁺ | [Fluorobenzyl fragment after loss of Br]⁺ |

Note: The m/z values are hypothetical and would need to be confirmed by experimental data.

X-ray Crystallography for Definitive Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would provide an unambiguous determination of the molecular structure of this compound, yielding a wealth of information that is not accessible through other analytical methods.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity of the 2-bromo-6-fluorobenzyl group to the nitrogen atom of the azetidine ring. Furthermore, it would reveal the conformation of the four-membered azetidine ring and the spatial orientation of the substituted benzyl moiety.

The analysis also elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the fluorine atom or the aromatic ring. These interactions are crucial for understanding the solid-state properties of the compound. For substituted benzylamine (B48309) derivatives, X-ray crystallography has been instrumental in understanding how substitutions influence crystal packing and, consequently, physical properties like solubility. nih.gov

As this compound is an achiral molecule, the concept of absolute configuration does not apply. However, if chiral derivatives were synthesized, X-ray crystallography would be the definitive method to determine their absolute stereochemistry.

Table 1: Illustrative Crystallographic Data Table for this compound Note: This table is a template representing the type of data that would be generated from an X-ray crystallographic analysis. No experimental data is currently available.

| Parameter | Value (Hypothetical) |

|---|---|

| Chemical Formula | C₁₀H₁₁BrFN |

| Formula Weight | 244.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| Reflections Collected | Value |

| Unique Reflections | Value |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule and characterizing the nature of its chemical bonds. These two methods are complementary, as the selection rules for vibrational transitions differ. mdpi.comyoutube.com While FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the azetidine ring, the substituted benzene ring, and the methylene bridge. The analysis of these spectra would confirm the presence of key structural motifs.

Predicted Vibrational Modes:

Azetidine Ring: The four-membered ring would have characteristic stretching and bending vibrations. C-N stretching vibrations in cyclic amines typically appear in the 1250-1020 cm⁻¹ region. The C-H stretching of the CH₂ groups in the ring would be observed around 2950-2850 cm⁻¹.

Aromatic Ring: The 1,2,3-trisubstituted benzene ring would show C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations would result in a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern also gives rise to characteristic "fingerprint" bands in the lower wavenumber region.

C-H Bonds: The benzylic CH₂ group would exhibit symmetric and asymmetric stretching vibrations around 2925 and 2855 cm⁻¹, respectively.

C-F and C-Br Bonds: The carbon-fluorine (C-F) stretching vibration is typically strong in the IR spectrum and appears in the 1400-1000 cm⁻¹ range. The carbon-bromine (C-Br) stretching vibration is found at lower wavenumbers, typically between 650 and 500 cm⁻¹.

The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule. While no specific experimental spectra for this compound have been published, theoretical calculations (e.g., using Density Functional Theory, DFT) could predict the vibrational frequencies and intensities, aiding in the interpretation of experimental data once it becomes available. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: This table contains theoretically predicted wavenumber ranges based on known functional group absorptions and is not derived from experimental data.

| Functional Group/Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Technique(s) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (Azetidine, Benzyl) | 2970 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | FT-IR, Raman |

| Azetidine Ring Puckering/Breathing | Variable | Raman |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | FT-IR |

| C-F Stretch | 1400 - 1000 | FT-IR |

| C-Br Stretch | 650 - 500 | FT-IR, Raman |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Stereochemistry (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. These methods measure the differential interaction of a molecule with left and right circularly polarized light, providing information about the stereochemistry of the compound.

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. libretexts.orgbyjus.comkhanacademy.org Therefore, it will not exhibit any optical activity, and its CD and ORD spectra would be silent. These techniques are not applicable to the characterization of this specific molecule. wikipedia.org

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a substituent on one of the carbon atoms of the azetidine ring, then chiroptical spectroscopy would become a vital tool. For such chiral analogues, CD and ORD could be used to:

Confirm Enantiomeric Purity: The magnitude of the CD or ORD signal is proportional to the enantiomeric excess of the sample.

Determine Absolute Stereochemistry: By comparing the experimental CD spectrum with theoretical spectra calculated for a specific enantiomer, the absolute configuration (R or S) of the chiral center could be determined.

Theoretical and Computational Chemistry of 1 2 Bromo 6 Fluorobenzyl Azetidine

Reactivity and Reaction Mechanism Investigations

Computational chemistry can be used to predict the reactivity of 1-(2-Bromo-6-fluorobenzyl)azetidine and to elucidate the mechanisms of its reactions.

Reactivity Indices: DFT-based reactivity descriptors, such as the Fukui function and dual descriptor, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential can also highlight electron-rich and electron-poor regions of the molecule.

Transition State Searching: To study a chemical reaction, the structure and energy of the transition state (the highest energy point along the reaction coordinate) must be determined. Computational methods can be used to locate transition states and calculate the activation energy of the reaction.

Reaction Pathway Modeling: By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be obtained. This is particularly useful for understanding reactions such as nucleophilic substitution at the benzylic position or reactions involving the azetidine (B1206935) ring. researchgate.net

Table of Compounds

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites and Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the orbital with the highest energy that contains electrons, acts as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. youtube.com The energy and spatial distribution of these orbitals are crucial for determining the most likely sites of chemical reactions.

For this compound, a computational analysis using Density Functional Theory (DFT) at a level like B3LYP/6-311G(d,p) would be employed to calculate the FMOs. The HOMO is expected to be localized primarily on the azetidine nitrogen atom due to its lone pair of electrons, and to a lesser extent, on the electron-rich aromatic ring. This suggests that the nitrogen atom is the primary site for electrophilic attack or protonation. The LUMO is anticipated to be distributed across the antibonding orbitals of the 2-bromo-6-fluorophenyl ring, particularly involving the C-Br and C-F bonds. This indicates that the ring, and specifically the carbon atom attached to the bromine, is susceptible to nucleophilic attack, especially in reactions like metal-catalyzed cross-coupling.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -6.85 | Azetidine N, Phenyl C-atoms | Nucleophilic/Basic site |

| LUMO | -0.98 | Phenyl C-Br, C-F σ* orbitals | Electrophilic site |

| HOMO-LUMO Gap | 5.87 | High | Indicates high kinetic stability |

Transition State Modeling and Reaction Coordinate Analysis for Synthetic Routes

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational modeling can locate the geometry and energy of a transition state, providing crucial insights into the reaction's feasibility and kinetics. nih.gov A common synthetic route to N-benzylated azetidines involves the nucleophilic substitution of a benzyl (B1604629) halide with azetidine.

For the synthesis of this compound, the reaction would be: Azetidine + 2-Bromo-6-fluorobenzyl bromide → this compound + HBr

Using computational methods, a reaction coordinate can be mapped by systematically changing the distance between the azetidine nitrogen and the benzylic carbon of the starting material. Transition state search algorithms (e.g., Berny optimization) can then pinpoint the exact TS structure. At the transition state, one would expect to see an elongated C-Br bond on the benzyl group and a partially formed C-N bond. Vibrational frequency analysis of the TS geometry is used for confirmation; a true first-order saddle point will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) determines the theoretical reaction rate.

Table 2: Hypothetical Reaction Energetics for the Synthesis of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (Azetidine + Benzyl Bromide) | DFT/B3LYP/6-31G(d) | 0.0 |

| Transition State | DFT/B3LYP/6-31G(d) | +18.5 |

| Products (Final Compound + HBr) | DFT/B3LYP/6-31G(d) | -25.0 |

Computational Prediction of Spectroscopic Properties

In Silico Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

For this compound, a geometry optimization would first be performed, followed by a GIAO-DFT calculation. The resulting magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals. For instance, the chemical shifts of the protons on the azetidine ring and the aromatic ring can be predicted, along with the carbon shifts for the entire molecule.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Azetidine CH₂ (α to N) | 3.45 (t) | 57.8 |

| Azetidine CH₂ (β to N) | 2.15 (quint) | 18.5 |

| Benzyl CH₂ | 3.80 (s) | 55.2 |

| Aromatic C-Br | - | 123.5 |

| Aromatic C-F | - | 162.1 (d, ¹JCF ≈ 248 Hz) |

| Aromatic CH (3 positions) | 7.10 - 7.45 (m) | 125.0 - 131.0 |

| Aromatic C (quaternary) | - | 135.4 |

Note: (s) singlet, (t) triplet, (quint) quintet, (m) multiplet, (d) doublet.

Calculation of Vibrational Frequencies for IR and Raman Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can generate a theoretical vibrational spectrum, which aids in the assignment of experimental bands. researchgate.netscilit.com After obtaining an optimized equilibrium geometry of this compound using a method like DFT, a frequency analysis is performed. This calculation yields a set of vibrational frequencies and their corresponding IR intensities and Raman activities.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Key predicted vibrations for this molecule would include the C-F stretch, C-Br stretch, aromatic C-H stretches, aliphatic C-H stretches, and various bending modes of the azetidine and phenyl rings.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (Benzyl, Azetidine) | 2850 - 2980 | Medium-Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| Azetidine Ring Deformation | 1440 - 1480 | Medium |

| C-F Stretch | 1250 | Strong |

| C-N Stretch | 1120 | Medium |

| C-Br Stretch | 640 | Weak |

Ligand-Biomolecule Interaction Modeling (without clinical context or therapeutic claims)

Molecular Docking and Molecular Dynamics Simulations for Hypothesized Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.orgnih.gov This method is instrumental in structure-based drug design and for generating hypotheses about a molecule's potential biological interactions. Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time, providing a more detailed picture of the binding mode. nih.govresearchgate.net

For this compound, a hypothetical docking study could be performed against a protein target where substituted benzyl or azetidine moieties are known to interact. For instance, bromodomains, which recognize acetylated lysine (B10760008) residues, often have a hydrophobic binding pocket that can accommodate substituted aromatic rings. nih.govresearchgate.net

In a typical workflow, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. The ligand, this compound, is then computationally placed into the binding site in various conformations. A scoring function estimates the binding affinity for each pose, with lower energy scores generally indicating more favorable binding. The top-scoring poses would reveal potential key interactions, such as hydrogen bonds between the azetidine nitrogen and polar residues, or hydrophobic interactions involving the 2-bromo-6-fluorophenyl group.

An MD simulation starting from the best docking pose would then model the movements of every atom in the system (protein, ligand, and surrounding water molecules) over a period of nanoseconds to microseconds. researchgate.net Analysis of the simulation trajectory can reveal the stability of key interactions, conformational changes in the protein upon binding, and a more refined estimate of the binding free energy. nih.gov

Table 5: Hypothetical Molecular Docking Results into a Generic Bromodomain Binding Pocket

| Parameter | Value | Interpretation |

| Binding Affinity (Score) | -7.2 kcal/mol | Favorable binding energy |

| Key Hydrogen Bonds | Azetidine N ↔ Asn side chain | Anchors the azetidine moiety |

| Key Hydrophobic Interactions | 2-Bromo-6-fluorophenyl ring ↔ Tyr, Pro, Val residues | Phenyl group occupies hydrophobic pocket |

| Halogen Bond | Bromine atom ↔ Carbonyl oxygen of backbone | Potential stabilizing interaction |

| RMSD during MD Simulation | 1.8 Å (ligand) | Indicates a stable binding pose over time |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence a compound's potency, QSAR models can guide the design of new, more effective molecules. documentsdelivered.com

Given the structural components of this compound, a relevant surrogate scaffold for QSAR analysis is the N-benzylpiperidine framework. The substitution pattern on the benzyl ring and the nature of the saturated heterocyclic amine are critical features that can be effectively modeled using QSAR.

A notable study focused on the development of QSAR models to predict the therapeutic potency of a series of N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors. documentsdelivered.com This class of compounds shares the N-benzyl-cyclic amine motif with this compound, making the QSAR findings for these derivatives particularly relevant.

The researchers in this study employed several regression methods to build robust predictive models, including Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA). A genetic algorithm was utilized to select the most pertinent molecular descriptors from a large dataset of 99 molecules. documentsdelivered.com

The statistical robustness of the developed QSAR models is a critical aspect of their reliability. For the N-benzylpiperidine derivatives, the following statistical parameters were reported for the MLR and GFA models:

| Model | Correlation Coefficient (r²) |

| Multiple Linear Regression (MLR) | 0.882 |

| Genetic Function Approximation (GFA) | 0.875 |

These high correlation coefficients indicate a strong correlation between the selected molecular descriptors and the observed biological activity of the N-benzylpiperidine derivatives. documentsdelivered.com Such models provide a powerful tool for predicting the inhibitory concentration of new compounds within this chemical class. documentsdelivered.com

The descriptors identified in such QSAR studies typically fall into several categories:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the distribution of electrons within the molecule, influencing interactions with biological targets.

Steric descriptors: These account for the size and shape of the molecule, which are crucial for fitting into a receptor's binding site.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, affecting its ability to cross cell membranes.

For instance, in a related study on substituted benzamides, topological descriptors such as molecular connectivity indices and Kier's shape index were found to effectively model antimicrobial activity. nih.gov Similarly, for N-benzoyl-N'-naphthylthiourea derivatives, lipophilic and electronic properties were identified as key influencers of their anticancer activity. atlantis-press.com The presence of the 2-bromo-6-fluoro substitution on the benzyl ring of this compound would significantly impact its electronic and steric properties, and therefore its potential biological activity as predicted by such QSAR models.

The insights gained from QSAR studies on structurally related scaffolds like N-benzylpiperidines are instrumental in the rational design of novel this compound analogs. By understanding which molecular properties are critical for a desired biological effect, medicinal chemists can strategically modify the lead structure to enhance its potency and selectivity.

Reactivity, Chemical Transformations, and Derivatization Studies of 1 2 Bromo 6 Fluorobenzyl Azetidine

Chemical Stability and Degradation Pathway Analysis

The hydrolytic stability of azetidine-containing compounds is significantly influenced by pH. nih.gov Acidic conditions can lead to the protonation of the azetidine (B1206935) nitrogen, which may facilitate intramolecular ring-opening decomposition. nih.gov While specific data on the hydrolytic stability of 1-(2-bromo-6-fluorobenzyl)azetidine is not extensively documented in publicly available literature, general principles of azetidine chemistry suggest that the pKa of the azetidine nitrogen is a critical factor. nih.gov For N-aryl azetidines, the basicity of the azetidine nitrogen can be influenced by the electronic nature of the aryl substituent. nih.gov In the case of this compound, the electron-withdrawing effects of the bromine and fluorine atoms would likely decrease the basicity of the azetidine nitrogen, potentially influencing its stability profile at different pH values.

Studies on related N-substituted azetidines have shown that decomposition can occur via intramolecular nucleophilic attack, leading to ring-opened products. nih.gov The rate of this degradation is often dependent on the level of protonation of the azetidine nitrogen. nih.gov

Table 1: General Factors Influencing Hydrolytic Stability of N-Substituted Azetidines

| Factor | Influence on Stability | Rationale |

| pH | Lower pH can decrease stability | Protonation of the azetidine nitrogen can initiate ring-opening. nih.gov |

| Azetidine pKa | Lower pKa can enhance stability at acidic pH | Reduced protonation at a given acidic pH leads to slower decomposition. nih.gov |

| Substituents on the Aryl Ring | Electron-withdrawing groups can influence pKa | Affects the basicity of the azetidine nitrogen. nih.gov |

| Steric Hindrance | Can hinder nucleophilic attack | May slow down intramolecular decomposition pathways. |

Information regarding the specific photochemical and thermal degradation pathways of this compound is limited. However, general principles suggest potential areas of reactivity. Photochemical degradation could involve the cleavage of the C-Br bond, a common reaction for bromoaromatic compounds upon UV irradiation. Thermal degradation might involve decomposition of the strained azetidine ring. For instance, some azetidine derivatives have been shown to undergo thermal decomposition, although the temperatures and mechanisms can vary widely depending on the substitution pattern. researchgate.net

Functional Group Transformations and Manipulations

The unique structural features of this compound offer several avenues for chemical derivatization, allowing for the introduction of diverse functionalities.

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form biaryl structures and can tolerate a wide range of functional groups. nih.govresearchgate.net The reaction of aryl bromides in Suzuki couplings is a well-established and efficient process. researchgate.netmdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-substituted carbon and a terminal alkyne. researchgate.netbeilstein-journals.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.netresearchgate.netnih.gov This reaction would introduce an alkynyl substituent at the 2-position of the benzyl (B1604629) group.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 1-((2-Aryl-6-fluoro)benzyl)azetidine |

| Sonogashira | Terminal alkyne (R-C≡CH) | 1-((2-Alkynyl-6-fluoro)benzyl)azetidine |

| Negishi | Organozinc reagent (R-ZnX) | 1-((2-Alkyl/Aryl-6-fluoro)benzyl)azetidine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 1-((2-(Dialkylamino)-6-fluoro)benzyl)azetidine |

The fluorine atom, being the most electronegative halogen, can participate in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com In this compound, the presence of the bromine atom and the azetidinylmethyl group influences the electron density of the ring. For SNA to occur, a strong nucleophile is typically required. youtube.com The reactivity of aryl fluorides in SNA reactions is often higher than other aryl halides because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high polarization of the C-F bond. youtube.com

Ring-opening of the azetidine ring can also be induced by nucleophiles, particularly after quaternization of the azetidine nitrogen, which makes the ring more susceptible to attack. nih.gov

The nitrogen atom of the azetidine ring is a key site for chemical modifications.

Acylation: The secondary amine of the azetidine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides.

Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary azetidinium salt. This process increases the strain of the ring and activates it towards nucleophilic ring-opening. researchgate.net

Dealkylation: While N-dealkylation of azetidines can be challenging, certain methods may be employed to remove the 2-bromo-6-fluorobenzyl group, potentially providing access to the parent azetidine or allowing for the introduction of a different N-substituent.

Synthesis of Structural Analogues and Derivatives

The generation of analogues from the parent compound, this compound, can be systematically approached by modifying the benzyl group, diversifying the azetidine ring, or exploring bioisosteric replacements to modulate physicochemical and pharmacological properties.

The 2-bromo-6-fluorobenzyl moiety is ripe for derivatization, primarily through reactions targeting the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov The ortho-fluoro substituent can influence the reactivity of the aryl bromide through steric and electronic effects, but numerous precedents exist for successful couplings on similarly substituted systems. soton.ac.ukrsc.org

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl substituents in place of the bromine atom. rsc.orgnih.gov

Buchwald-Hartwig Amination: This method facilitates the synthesis of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgresearchgate.net This transformation would yield a variety of aniline (B41778) derivatives, introducing diverse amino substituents at the 2-position of the benzyl ring. nih.govchemspider.com

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, creating a new carbon-carbon triple bond. researchgate.netresearchgate.net This provides access to a range of alkynyl-substituted benzyl derivatives, which can serve as versatile intermediates for further transformations. soton.ac.uk

Cyanation: The bromine atom can be displaced by a cyanide group, typically using a metal cyanide salt and a palladium catalyst. google.comresearchgate.net The resulting nitrile is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

The table below illustrates the potential products from these transformations on this compound.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Illustrative Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-((2-fluoro-[1,1'-biphenyl]-6-yl)methyl)azetidine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 4-((2-(azetidin-1-ylmethyl)-3-fluorophenyl))morpholine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-((2-fluoro-6-(phenylethynyl)phenyl)methyl)azetidine |

| Cyanation | Zn(CN)₂ | Pd(dppf)Cl₂ | 2-(azetidin-1-ylmethyl)-3-fluorobenzonitrile |

Table 1: Potential Derivatization of the Benzyl Moiety via Cross-Coupling Reactions

The azetidine ring itself offers multiple avenues for structural diversification. These modifications can alter the steric profile, basicity, and hydrogen bonding capacity of the molecule.

N-Debenzylation and Subsequent N-Functionalization:

A key strategy for modifying the azetidine ring involves the removal of the 2-bromo-6-fluorobenzyl group. This N-debenzylation can be achieved through various methods, most commonly via catalytic hydrogenolysis (e.g., using palladium on carbon and H₂). ox.ac.uk However, given the presence of a reducible aryl halide, alternative methods might be preferable. Oxidative methods or conditions employing strong acids can also effect N-debenzylation. researchgate.netnih.gov

Once the parent azetidine is obtained, the secondary amine is available for a wide range of functionalization reactions:

N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes or ketones can introduce a diverse array of substituents on the nitrogen atom. rsc.org

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to attach aryl or heteroaryl groups directly to the azetidine nitrogen.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Functionalization of the Azetidine Ring Carbons:

While less common, direct functionalization of the C-H bonds of the azetidine ring is also possible. Recent advances in C-H activation and lithiation chemistry have provided routes to introduce substituents at the C2 or C3 positions of the azetidine ring. uni-muenchen.denih.gov For instance, α-lithiation of N-protected azetidines followed by trapping with an electrophile can introduce various functional groups. uni-muenchen.de

The table below outlines potential modifications starting from the azetidine heterocycle.

| Transformation | Reagents | Intermediate/Product |

| N-Debenzylation | Pd/C, H₂ or other methods | Azetidine |

| N-Alkylation | Ethyl iodide, K₂CO₃ | 1-Ethylazetidine |

| N-Acylation | Acetyl chloride, Et₃N | 1-(Azetidin-1-yl)ethan-1-one |

| N-Arylation | 4-Fluorobromobenzene, Pd catalyst | 1-(4-Fluorophenyl)azetidine |

Table 2: Potential Diversification of the Azetidine Ring

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. baranlab.orgnih.gov For this compound, the azetidine ring could be replaced with other structural motifs. A particularly interesting class of bioisosteres are spirocycles, which increase the three-dimensionality (sp³ character) of a molecule, often leading to improved solubility, metabolic stability, and novel interactions with biological targets. enamine.net

Spiroazetidines, where one of the azetidine carbons is part of another ring system, are attractive bioisosteres. nih.govsonar.chresearchgate.net The synthesis of such scaffolds can be achieved through various routes, including intramolecular cyclizations and ring-closing metathesis. researchgate.net For example, a common approach involves the construction of a β-lactam (azetidin-2-one) from a cyclic carboxylic acid, followed by reduction to the corresponding spirocyclic azetidine. nih.gov The development of enantioselective methods to produce these complex spirocycles is also an active area of research. acs.org

Replacing the simple azetidine in this compound with a spirocyclic analogue, such as 2-azaspiro[3.3]heptane, would significantly alter the molecule's shape and vectoral projection of the benzyl group, potentially leading to new and improved biological activities.

| Parent Scaffold | Bioisosteric Replacement | Example Structure | Rationale |

| Azetidine | Spiroazetidine | 6-(2-Bromo-6-fluorobenzyl)-6-azaspiro[3.3]heptane | Increase sp³ character, rigidify conformation, explore new vector space. |

| Azetidine | Oxetane | 2-((2-Bromo-6-fluorobenzyl)oxymethyl)oxetane | Modulate polarity and hydrogen bond accepting ability. |

Table 3: Bioisosteric Replacements for the Azetidine Moiety

Exploration of Biological Interactions and Mechanistic Insights Non Clinical Focus

In Vitro Target Engagement and Mechanistic Assays (without efficacy or safety data)

Target engagement assays are crucial for determining if and how a compound interacts with specific biological molecules. These studies are conducted in controlled, cell-free environments to isolate the interaction between the compound and a potential target.

Given that many small molecules exert their effects by modulating enzyme activity, a primary step would be to screen 1-(2-Bromo-6-fluorobenzyl)azetidine against a panel of relevant enzymes. The azetidine (B1206935) ring is a feature of various known enzyme inhibitors. nih.govnih.gov For instance, azetidine analogues have been identified as inhibitors of enzymes like STAT3 and various β-lactamases. nih.govnih.gov Furthermore, fluorobenzyl moieties are present in compounds designed to inhibit enzymes such as butyrylcholinesterase (BuChE). nih.gov

A kinetic analysis would be performed to determine the nature and potency of inhibition for any identified enzyme targets. This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. Key parameters derived from this analysis include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor for the enzyme. biorxiv.org

Hypothetical Enzyme Inhibition Profile for this compound This table represents a hypothetical outcome to illustrate the data generated from such studies.

| Enzyme Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

|---|---|---|---|---|

| Receptor Tyrosine Kinase (e.g., MerTK) | Radiometric Filter Binding | 1.5 | 0.8 | ATP-Competitive |

| Butyrylcholinesterase (BuChE) | Ellman's Method | 5.2 | 2.9 | Mixed |

| Matrix Metalloproteinase-9 (MMP-9) | Fluorescent Substrate Cleavage | > 100 | N/D | No significant inhibition |

To assess the selectivity of this compound, it would be profiled against a panel of receptors, ion channels, and transporters. Competitive binding assays are commonly used for this purpose. In these assays, the compound's ability to displace a known radiolabeled ligand from its receptor is measured. Azetidine-containing compounds have been successfully characterized as ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and NMDA receptors. nih.govnih.gov For example, a related compound, 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, was shown to bind with high affinity to nAChRs. nih.gov The data, typically expressed as Kᵢ values, reveal the compound's binding affinity and selectivity profile across different targets.

Hypothetical Receptor Binding Profile for this compound This table represents hypothetical data to illustrate the results of receptor screening.

| Receptor Target | Radioligand | Kᵢ (nM) |

|---|---|---|

| Nicotinic α4β2 | [³H]-Epibatidine | 85 |

| Dopamine D2 | [³H]-Spiperone | 1,200 |

| Serotonin 5-HT₂A | [³H]-Ketanserin | > 10,000 |

| NMDA | [³H]-CGP39653 | 8,500 |

Cellular Permeability and Distribution Studies (Purely biophysical, without cytotoxicity or therapeutic outcomes)

Understanding a compound's ability to cross cellular membranes is essential for its potential application as a biological tool. Purely biophysical assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can predict passive diffusion across the blood-brain barrier and the gastrointestinal tract. In such an assay, a compound's diffusion from a donor to an acceptor compartment through an artificial lipid membrane is quantified. The results are reported as a permeability coefficient (Pe). These studies are conducted without cells to isolate the physicochemical properties governing membrane transit from any active transport or metabolic processes. nih.gov

Biophysical Characterization of Ligand-Biomolecular Recognition

To confirm direct binding and to characterize the forces driving the interaction, advanced biophysical techniques are employed. These methods provide detailed information on binding affinity, kinetics, and thermodynamics. nih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques for studying biomolecular interactions. reichertspr.comxantec.com

ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction.